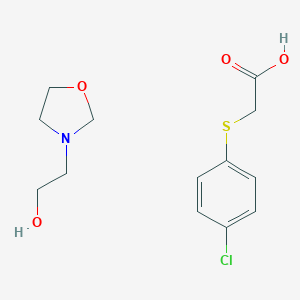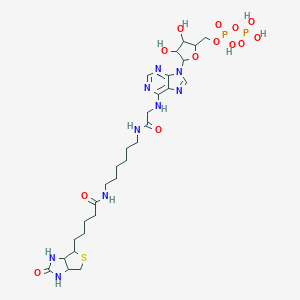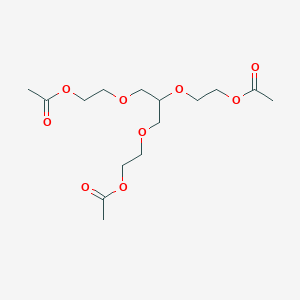
Glycereth-7 triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycereth-7 triacetate (GTA) is a colorless, odorless, and non-toxic liquid that is commonly used in the pharmaceutical and cosmetic industries. It is a triester of glycerol and acetic acid, and its chemical formula is C11H20O7.
Mechanism Of Action
Glycereth-7 triacetate works by forming micelles in aqueous solutions, which can encapsulate hydrophobic drugs and enhance their solubility. The micelles can also protect the drugs from degradation and improve their stability.
Biochemical And Physiological Effects
Glycereth-7 triacetate has been shown to have low toxicity and is generally considered safe for use in pharmaceutical and cosmetic products. However, some studies have suggested that it may have mild irritant effects on the skin and eyes.
Advantages And Limitations For Lab Experiments
One of the main advantages of Glycereth-7 triacetate is its ability to improve the solubility and bioavailability of poorly soluble drugs. However, its use in lab experiments may be limited by its cost and availability.
Future Directions
There are several potential future directions for research on Glycereth-7 triacetate. One area of interest is the development of new drug delivery systems using Glycereth-7 triacetate as a carrier. Another area of research could focus on the optimization of Glycereth-7 triacetate synthesis methods to improve efficiency and reduce costs. Additionally, further studies could be conducted to investigate the potential toxicity of Glycereth-7 triacetate and its effects on human health.
Synthesis Methods
Glycereth-7 triacetate can be synthesized through the esterification of glycerol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces Glycereth-7 triacetate as well as acetic acid as a byproduct.
Scientific Research Applications
Glycereth-7 triacetate has been extensively studied for its potential applications in drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it an attractive option for drug formulation.
properties
CAS RN |
57569-76-3 |
|---|---|
Product Name |
Glycereth-7 triacetate |
Molecular Formula |
C15H26O9 |
Molecular Weight |
350.36 g/mol |
IUPAC Name |
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate |
InChI |
InChI=1S/C15H26O9/c1-12(16)21-6-4-19-10-15(24-9-8-23-14(3)18)11-20-5-7-22-13(2)17/h15H,4-11H2,1-3H3 |
InChI Key |
UGIDBMZDPHJUML-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Canonical SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
synonyms |
GLYCERETH-7 TRIACETATE; Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-(acetyloxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



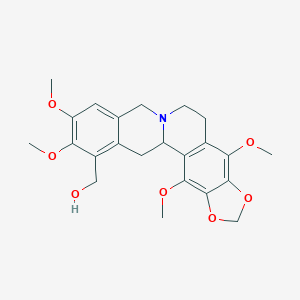
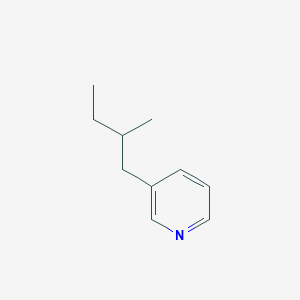
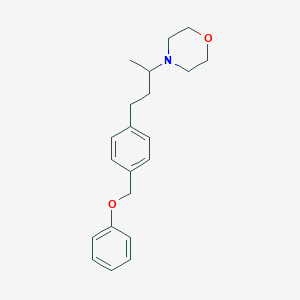
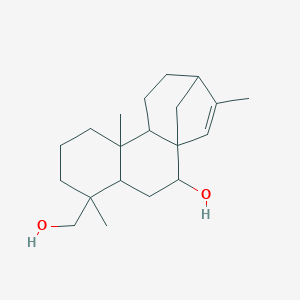
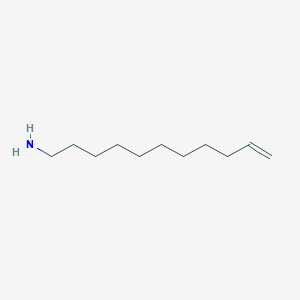
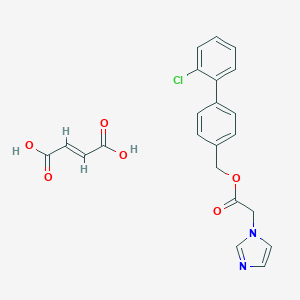
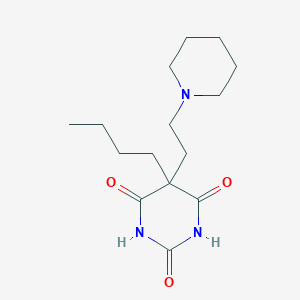
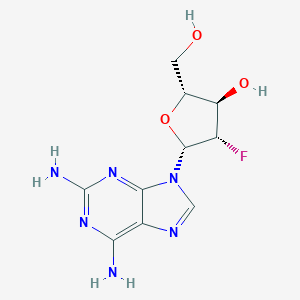
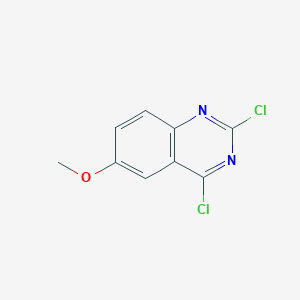

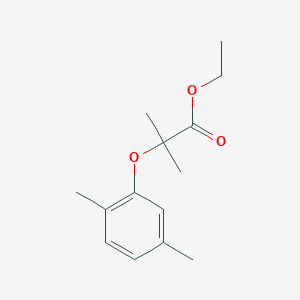
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
